2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-(dimethylamino)phenyl)acetamide
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Overview
Description
2-{3-[(3-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N-[4-(DIMETHYLAMINO)PHENYL]ACETAMIDE is a complex organic compound that features a combination of indole, sulfonyl, and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N-[4-(DIMETHYLAMINO)PHENYL]ACETAMIDE typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as tetrahydrofuran (THF) and catalysts like palladium for coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(3-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N-[4-(DIMETHYLAMINO)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., THF, dichloromethane), bases (e.g., sodium hydroxide, potassium carbonate), and acids (e.g., hydrochloric acid, sulfuric acid). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-{3-[(3-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N-[4-(DIMETHYLAMINO)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-{3-[(3-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N-[4-(DIMETHYLAMINO)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-{[5-(4-CHLOROPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[4-(DIMETHYLAMINO)PHENYL]ACETAMIDE: Shares structural similarities but differs in the triazole moiety.
Indole-3-acetic acid derivatives: Similar indole core but different functional groups and applications.
Uniqueness
The uniqueness of 2-{3-[(3-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N-[4-(DIMETHYLAMINO)PHENYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.
Properties
Molecular Formula |
C25H24ClN3O3S |
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Molecular Weight |
482.0 g/mol |
IUPAC Name |
2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-[4-(dimethylamino)phenyl]acetamide |
InChI |
InChI=1S/C25H24ClN3O3S/c1-28(2)21-12-10-20(11-13-21)27-25(30)16-29-15-24(22-8-3-4-9-23(22)29)33(31,32)17-18-6-5-7-19(26)14-18/h3-15H,16-17H2,1-2H3,(H,27,30) |
InChI Key |
CSZQUWZYPKELFU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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